molecular formula C13H14BNO2 B1462885 (4-((Phenylamino)methyl)phenyl)boronic acid CAS No. 690957-44-9

(4-((Phenylamino)methyl)phenyl)boronic acid

Cat. No.: B1462885
CAS No.: 690957-44-9
M. Wt: 227.07 g/mol
InChI Key: FHQIDGWZDOKKDI-UHFFFAOYSA-N
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Description

“(4-((Phenylamino)methyl)phenyl)boronic acid” is a boronic acid derivative. It has a molecular weight of 227.07 . Boronic acids are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis .


Synthesis Analysis

The synthesis of boronic acids often involves electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation . Phenylsilanes and phenylstannanes transmetalate with BBr3, followed by hydrolysis form phenylboronic acid .


Molecular Structure Analysis

The boron atom in boronic acids is sp2-hybridized and contains an empty p-orbital . This planar compound has idealized C2V molecular symmetry .


Chemical Reactions Analysis

Boronic acids are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . They have been used in the synthesis of substituted phenols via ipso-hydroxylation of arylboronic acids in ethanol .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Synthetic Intermediates and Building Blocks

(4-((Phenylamino)methyl)phenyl)boronic acid and its derivatives are pivotal in the synthesis of complex molecules due to their multifunctionality. The integration of aminophosphonic acid groups into boronic acids offers new avenues for application in medicinal, agricultural, and industrial chemistry. These compounds serve as synthetic intermediates and building blocks, contributing to advancements in sensing, protein manipulation, therapeutics, biological labeling, and separation techniques. Such versatility is evidenced in the creation of {4-[(butylamino)(diethoxyphosphoryl)methyl]phenyl}boronic acid monohydrate and {4-[(diethoxyphosphoryl)(4-nitroanilino)methyl]phenyl}boronic acid, highlighting the structural diversity and potential for novel applications (Zhang et al., 2017).

Spectroscopic Studies and Sensor Development

The novel boronic acids derived from this compound have been extensively studied using spectroscopic techniques such as Fourier Transform Infrared (FT IR), Raman, and Surface-Enhanced Raman Spectroscopy (SERS). These studies provide insights into the adsorption geometry and molecular structure of these compounds, crucial for developing sensors for detecting biological and chemical substances. The interaction of boronic acids with diols, including saccharide recognition, is a key focus, demonstrating their potential in biomedical and environmental sensing applications (Piergies et al., 2012).

Optical Modulation and Material Science

Phenyl boronic acids are integral to material science, particularly in the optical modulation of polymers and nanotubes. By grafting phenyl boronic acid onto polyethylene glycol-wrapped single-walled carbon nanotubes, researchers have demonstrated significant changes in near-infrared fluorescence in response to saccharide binding. This unique property is utilized in creating highly sensitive and selective sensors for detecting various saccharides, showcasing the material's potential in medical diagnostics and biochemical studies (Mu et al., 2012).

Catalysis and Organic Synthesis

The ortho-substituent on phenylboronic acid derivatives plays a crucial role in catalysis, particularly in dehydrative condensation between carboxylic acids and amines. This catalytic activity facilitates the synthesis of complex organic molecules, including peptides, by providing a method for amidation that is both efficient and environmentally friendly. Such developments underline the importance of this compound and its derivatives in enhancing synthetic methodologies in organic chemistry (Wang et al., 2018).

Biomedical Applications and Diagnostics

The study of phenyl boronic acids extends into the biomedical field, where their ability to bind with diols is utilized in diagnostic applications. For example, 11B NMR Spectroscopy has been used to analyze the acidity and reactivity of phenyl boronic acid-diol condensations, providing valuable information for medical diagnostics and biochemistry studies. This research contributes to a deeper understanding of boronic acid interactions with biomolecules, offering potential pathways for the development of novel diagnostic tools and therapeutic agents (Valenzuela et al., 2022).

Mechanism of Action

Keep in mind that while phenylboronic acid has been studied in various contexts (e.g., Suzuki–Miyaura coupling reactions), its precise mechanism of action remains an active area of research. Additionally, its pharmacological applications are still being explored . If you need further details or have additional questions, feel free to ask! 😊

Safety and Hazards

This compound is labeled with a signal word “Warning” according to its Safety Information . It’s always recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information .

Future Directions

Boronic acids are increasingly utilized in diverse areas of research. They have been employed in several studies on ipso-hydroxylation chemistry . The interaction of boronic acids with proteins, their manipulation, and cell labeling are areas of particular growth .

Properties

IUPAC Name

[4-(anilinomethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BNO2/c16-14(17)12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13/h1-9,15-17H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHQIDGWZDOKKDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CNC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674473
Record name [4-(Anilinomethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690957-44-9
Record name B-[4-[(Phenylamino)methyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=690957-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Anilinomethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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